

Trifluorosilane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trifluorosilane*

Cat. No.: *B087118*

[Get Quote](#)

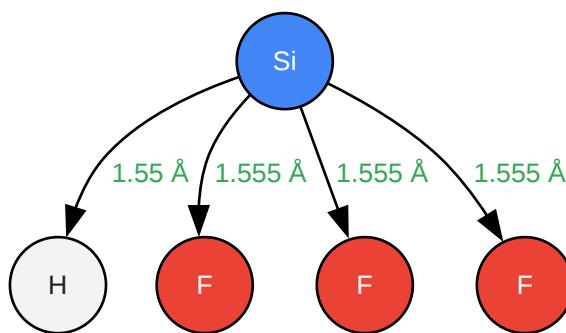
For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluorosilane (SiHF_3) is a colorless, gaseous inorganic compound with significant applications in the semiconductor industry and as a reagent in organic synthesis. This technical guide provides an in-depth overview of the chemical formula, molecular structure, physicochemical properties, and synthesis of **trifluorosilane**. Detailed experimental protocols for its characterization and a summary of its reactivity are presented. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who may utilize or encounter this versatile silicon compound.

Chemical Formula and Structure

Trifluorosilane, also known as silyl fluoride, has the chemical formula SiHF_3 .^{[1][2][3]} The molecule consists of a central silicon atom covalently bonded to one hydrogen atom and three fluorine atoms.


The molecular structure of **trifluorosilane** is a distorted tetrahedron, consistent with VSEPR theory.^{[4][5]} The silicon atom is at the center, with the hydrogen and three fluorine atoms occupying the vertices. This arrangement results in a molecule with C_{3v} point group symmetry.^[4] The high electronegativity of the fluorine atoms relative to both silicon and hydrogen leads to a significant molecular dipole moment, making **trifluorosilane** a polar molecule.^[5]

Molecular Geometry

The bonding in **trifluorosilane** involves sp^3 hybridization of the central silicon atom.^[4] The geometry is characterized by the Si-H and Si-F bond lengths and the F-Si-F and H-Si-F bond angles. Due to the greater repulsion between the fluorine atoms, the F-Si-F bond angle is slightly compressed from the ideal tetrahedral angle of 109.5° .^[4]

A diagram of the molecular structure of **trifluorosilane** is presented below.

Molecular Structure of Trifluorosilane

[Click to download full resolution via product page](#)

Caption: Molecular structure of **trifluorosilane** with bond lengths.

Physicochemical Properties

Trifluorosilane is a colorless gas at standard temperature and pressure.^[2] A summary of its key physical and chemical properties is provided in the tables below.

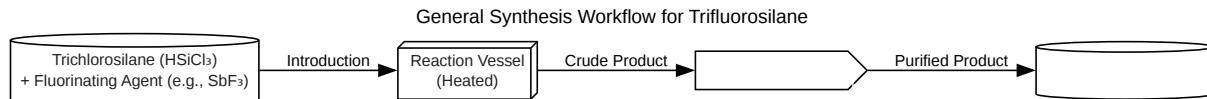
Physical Properties

Property	Value	Reference
Molecular Weight	86.09 g/mol	[1][2]
Melting Point	-131 °C	[2][4]
Boiling Point	-97.5 °C	[2][4]
Density (gas)	1.86 g/cm ³	[2]
Dipole Moment	1.26 D	[2][4]

Structural Parameters

Parameter	Value	Reference
Si-H Bond Length	1.55 Å	[2] [4]
Si-F Bond Length	1.555 Å	[2] [4]
F-Si-F Bond Angle	110°	[2] [4]

Spectroscopic Data


Spectroscopic Technique	Characteristic Data	Reference
Infrared (IR) Spectroscopy	Si-H stretch: 2204 cm^{-1} Si-F asymmetric stretch: 908 cm^{-1} , 865 cm^{-1} Si-F symmetric stretch: 832 cm^{-1} H-Si-F deformation: 642 cm^{-1} F-Si-F deformation: 385 cm^{-1}	[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy	^1H NMR (vs. TMS): δ 4.2 ppm ^{19}F NMR (vs. CFCl_3): δ -145 ppm ^{29}Si NMR (vs. TMS): δ -45 ppm	[4]
Mass Spectrometry	Molecular ion peak (m/z): 86 Major fragments (m/z): 85 ($[\text{M}-\text{H}]^+$), 67 ($[\text{M}-\text{F}]^+$)	[4]

Synthesis

Trifluorosilane can be synthesized through various methods, with one common approach being the reaction of a trichlorosilane with a fluorinating agent.

Synthesis Workflow

A general workflow for the synthesis of **trifluorosilane** via halogen exchange is depicted below.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **trifluorosilane**.

Experimental Protocol: Synthesis via Halogen Exchange

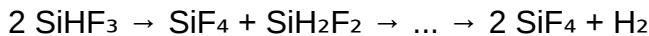
This protocol describes a general method for the synthesis of **trifluorosilane** by reacting trichlorosilane with antimony(III) fluoride.

Materials:

- Trichlorosilane (HSiCl₃)
- Antimony(III) fluoride (SbF₃)
- Anhydrous reaction vessel (e.g., a three-necked round-bottom flask)
- Condenser
- Collection trap (cooled with liquid nitrogen)
- Inert gas supply (e.g., nitrogen or argon)

Procedure:

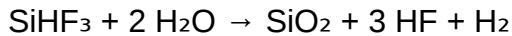
- Assemble the reaction apparatus under an inert atmosphere to exclude moisture. The apparatus should consist of a reaction flask equipped with a dropping funnel and a condenser connected to a cold trap.
- Charge the reaction flask with antimony(III) fluoride.
- Slowly add trichlorosilane to the reaction flask from the dropping funnel. The reaction is exothermic and may require cooling to control the rate.


- Gently heat the reaction mixture to drive the reaction to completion and distill the volatile products.
- Collect the crude **trifluorosilane** in the cold trap cooled with liquid nitrogen.
- Purify the collected product by low-temperature fractional distillation to separate it from byproducts and unreacted starting materials.

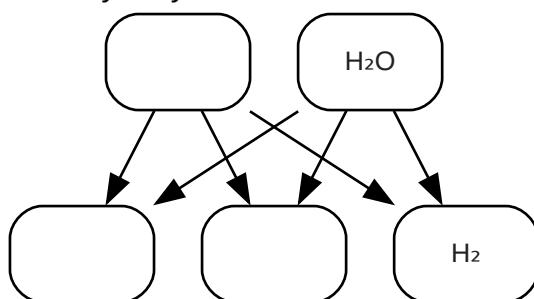
Reactivity and Reaction Mechanisms

Trifluorosilane exhibits moderate reactivity and participates in several types of chemical reactions.

Thermal Decomposition


Trifluorosilane is moderately stable at room temperature but decomposes at elevated temperatures. The primary decomposition pathway involves the formation of silicon tetrafluoride and hydrogen gas.

The decomposition follows second-order kinetics with a significant activation energy.


Hydrolysis

Trifluorosilane reacts readily with water to produce silicon dioxide and hydrogen fluoride. This reaction is rapid and highlights the need to handle the compound in a moisture-free environment.

A simplified diagram illustrating the hydrolysis reaction is shown below.

Hydrolysis of Trifluorosilane

[Click to download full resolution via product page](#)

Caption: Reactants and products in the hydrolysis of **trifluorosilane**.

Experimental Protocols for Characterization Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of **trifluorosilane**.

Methodology:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
- Sample Preparation: Introduce gaseous **trifluorosilane** into a gas cell with infrared-transparent windows (e.g., KBr or CsI).
- Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm^{-1}). The resolution should be set to at least 1 cm^{-1} to resolve the rotational-vibrational fine structure of the gas-phase spectrum.
- Analysis: Identify the absorption bands corresponding to the Si-H and Si-F stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To characterize the nuclear environment of the ^1H , ^{19}F , and ^{29}Si atoms in **trifluorosilane**.

Methodology:

- Instrument: High-field NMR spectrometer.
- Sample Preparation: Condense a small amount of **trifluorosilane** gas into an NMR tube containing a deuterated solvent (e.g., CDCl_3 or C_6D_6) at low temperature.
- Data Acquisition: Acquire ^1H , ^{19}F , and ^{29}Si NMR spectra. For ^{29}Si , a larger number of scans may be necessary due to its low natural abundance and gyromagnetic ratio.
- Analysis: Determine the chemical shifts and coupling constants. The ^1H spectrum will appear as a quartet due to coupling with the three equivalent fluorine atoms, and the ^{19}F spectrum will be a doublet due to coupling with the hydrogen atom.

Conclusion

Trifluorosilane is a fundamental silicon compound with a well-defined structure and a range of interesting chemical properties. Its utility in industrial processes and as a synthetic reagent underscores the importance of a thorough understanding of its characteristics. This technical guide has provided a detailed overview of the chemical formula, structure, properties, synthesis, and reactivity of **trifluorosilane**, along with protocols for its characterization, to serve as a valuable resource for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. The kinetics of the reactions of silicon compounds. Part VIII. The gas-phase thermal decomposition of trifluoro-1,1,2,2-tetrafluoroethylsilane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. DSpace [kb.osu.edu]

- To cite this document: BenchChem. [Trifluorosilane: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b087118#trifluorosilane-chemical-formula-and-structure\]](https://www.benchchem.com/product/b087118#trifluorosilane-chemical-formula-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com